molecular formula C25H27N3O B289179 1-(9H-carbazol-9-yl)-3-(4-phenyl-1-piperazinyl)-2-propanol

1-(9H-carbazol-9-yl)-3-(4-phenyl-1-piperazinyl)-2-propanol

Cat. No. B289179
M. Wt: 385.5 g/mol
InChI Key: ZRPCBSVZDYOXLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(9H-carbazol-9-yl)-3-(4-phenyl-1-piperazinyl)-2-propanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as pharmacology, medicine, and biochemistry. This compound is a beta-adrenergic receptor antagonist, which means it can block the activity of certain receptors in the body that are responsible for the effects of adrenaline and other stress hormones.

Scientific Research Applications

1-(9H-carbazol-9-yl)-3-(4-phenyl-1-piperazinyl)-2-propanol has been extensively studied for its potential applications in various fields of scientific research. In pharmacology, this compound has been shown to have potential therapeutic effects in the treatment of cardiovascular diseases, such as hypertension and heart failure, as well as anxiety and depression. In biochemistry, it has been used as a tool to study the beta-adrenergic receptor signaling pathway and the effects of beta-blockers on this pathway. In medicine, it has been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of certain cancer cells.

Mechanism of Action

The mechanism of action of 1-(9H-carbazol-9-yl)-3-(4-phenyl-1-piperazinyl)-2-propanol involves the blocking of beta-adrenergic receptors in the body. These receptors are responsible for the effects of adrenaline and other stress hormones, such as increased heart rate and blood pressure. By blocking these receptors, this compound can reduce the effects of stress hormones and lower heart rate and blood pressure, making it a potential treatment for cardiovascular diseases and anxiety.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(9H-carbazol-9-yl)-3-(4-phenyl-1-piperazinyl)-2-propanol include the inhibition of beta-adrenergic receptor signaling, which leads to a decrease in heart rate and blood pressure. This compound has also been shown to have antioxidant effects, which may contribute to its potential therapeutic effects in cancer treatment.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(9H-carbazol-9-yl)-3-(4-phenyl-1-piperazinyl)-2-propanol in lab experiments is its specificity for beta-adrenergic receptors, which allows for the study of the effects of beta-blockers on this pathway. However, one limitation is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 1-(9H-carbazol-9-yl)-3-(4-phenyl-1-piperazinyl)-2-propanol. One direction is the further study of its potential therapeutic effects in cardiovascular diseases, anxiety, and cancer. Another direction is the development of new derivatives of this compound with improved specificity and reduced toxicity. Additionally, the use of this compound as a tool to study the beta-adrenergic receptor signaling pathway may lead to new insights into the regulation of this pathway and the development of new treatments for diseases related to this pathway.

Synthesis Methods

The synthesis method of 1-(9H-carbazol-9-yl)-3-(4-phenyl-1-piperazinyl)-2-propanol involves several steps, including the reaction of 9H-carbazole with 4-phenylpiperazine, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification using column chromatography.

properties

Molecular Formula

C25H27N3O

Molecular Weight

385.5 g/mol

IUPAC Name

1-carbazol-9-yl-3-(4-phenylpiperazin-1-yl)propan-2-ol

InChI

InChI=1S/C25H27N3O/c29-21(18-26-14-16-27(17-15-26)20-8-2-1-3-9-20)19-28-24-12-6-4-10-22(24)23-11-5-7-13-25(23)28/h1-13,21,29H,14-19H2

InChI Key

ZRPCBSVZDYOXLU-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O)C5=CC=CC=C5

Canonical SMILES

C1CN(CCN1CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O)C5=CC=CC=C5

Origin of Product

United States

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